molecular formula C10H9N B1663985 1-Phenylpyrrole CAS No. 635-90-5

1-Phenylpyrrole

Cat. No. B1663985
CAS RN: 635-90-5
M. Wt: 143.18 g/mol
InChI Key: GEZGAZKEOUKLBR-UHFFFAOYSA-N
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Description

1-Phenylpyrrole is a heterocyclic compound with the empirical formula C10H9N . It is a chemical analog of the natural antifungal compound pyrrolnitrin . It appears as a light beige to brown crystalline powder and lumps .


Synthesis Analysis

1-Phenylpyrrole can be synthesized from aryl carbamate and/or aryl sulfamate, nitrogen-containing compounds, sodium tert-butoxide, and Fe3O4SiO2-EDTA-Ni (II) NPs . The reaction progress is monitored by TLC using petroleum ether/ethyl acetate and/or GC .


Molecular Structure Analysis

The molecular weight of 1-Phenylpyrrole is 143.19 . Its structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

1-Phenylpyrrole has been used to study the half-wave potentials of the aqueous redox couples and the oxidation potentials of the monomers in 1,2-dichloroethane .


Physical And Chemical Properties Analysis

1-Phenylpyrrole has a boiling point of 234.0±9.0 °C at 760 mmHg and a melting point of 58-60 °C . It has a density of 1.0±0.1 g/cm3 .

Scientific Research Applications

Electronic State and Dipole Moment

  • Stark-Effect Studies: High-resolution fluorescence excitation experiments on 1-phenylpyrrole revealed significant insights into its electronic state and dipole moment. It was found that the electronic state responsible for strong features in the UV absorption spectrum is the 1Lb state, which is more planar than the ground state. The direction of the permanent electric dipole moment in the 1Lb state is reversed compared to that of the ground state, indicating implications for intramolecular charge transfer in the isolated molecule (Thomas et al., 2010).

Formation of Oligomers

  • Electrified Liquid/Liquid Interface: Research on the formation of oligomers of 1-phenylpyrrole demonstrated that this process can be initiated by a heterogeneous electron transfer step at the interface of two immiscible electrolyte solutions. This leads to the formation of a radical cation of the monomer in the organic phase (Cunnane & Evans, 1998).

Photolytic Studies

  • Flash Photolysis Study: A study involving flash photolysis of 1-phenylpyrrole indicated that a major event is the fission of the phenyl-pyrrolyl bond, leading to the formation of radicals. This study provided insights into the photolytic behavior and the stability of 1-phenylpyrrole under various conditions (Santos, Testa & O'Sullivan, 1983).

Computational Studies

  • Geometric Structure and Torsional Potential: Computational studies have been conducted to understand the geometric structure and torsional potential of 1-phenylpyrrole. These studies involve both neutral molecules and radical cations, providing a detailed understanding of the effects of substituents on the structural properties of 1-phenylpyrrole (Alemán, Domingo & Juliá, 2001).

Charge Transfer Phenomena

  • Twisted Intramolecular Charge Transfer: Ab initio results for the electronic spectra of 1-phenylpyrrole have shed light on the phenomenon of twisted intramolecular charge transfer (TICT). This study reveals the most stable conformation and the predicted features of the absorption spectrum, providing insights into the charge transfer mechanism in this compound (Proppe, Merchán & Serrano-Andrés, 2000).

Solvation Dynamics

  • Molecular Dynamics Simulations: Non-equilibrium molecular dynamics simulations have been used to investigate the solvation dynamics of 1-phenylpyrrole in acetonitrile. The study highlights the real-time dynamics of solvation upon electronic excitation and supports the TICT mechanism for 1-phenylpyrrole in a polar solvent (Manz, Proppe & Schmidt, 2002).

Molecular Orbital Study

  • Conformational Behaviour: A semiempirical molecular orbital study was conducted to understand the equilibrium twist angles and rotational barriers of phenylpyrroles, including 1-phenylpyrrole. This study offers insights into the stability and energy dynamics of different conformations of 1-phenylpyrrole (Fabian, 1987).

Safety And Hazards

1-Phenylpyrrole may cause eye irritation, skin irritation, and respiratory irritation . It is advised against food, drug, pesticide, or biocidal product use .

Future Directions

The twisted intramolecular charge transfer mechanism for 1-Phenylpyrrole in acetonitrile supports dual fluorescence, supporting its solvatochromic red-shift and polar solvent . This could be an interesting area for future research.

properties

IUPAC Name

1-phenylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZGAZKEOUKLBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79799-71-6
Record name 1H-Pyrrole, 1-phenyl-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=79799-71-6
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DSSTOX Substance ID

DTXSID60212905
Record name 1-Phenylpyrrole
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Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-Phenylpyrrole

CAS RN

635-90-5
Record name 1-Phenylpyrrole
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Record name 1-Phenylpyrrole
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Record name 1-Phenylpyrrole
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Record name 1-phenylpyrrole
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Synthesis routes and methods

Procedure details

Following General Procedure A (90° C., 30 hours), 1H-pyrrole (104 μL, 1.5 mmol) is coupled with iodo-benzene (112 μL, 1.0 mmol). The crude brown oil is purified by flash chromatography on silica gel (eluent: hexanes) to provide 130 mg (91% isolated yield) of the desired product as a white solid.
Quantity
104 μL
Type
reactant
Reaction Step One
Quantity
112 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
680
Citations
AFLOM Santos, MAVR da Silva - The Journal of Chemical Thermodynamics, 2010 - Elsevier
… The pyrrole group of the crystalline 1-phenylpyrrole is twisted … of combustion of 1-phenylpyrrole was determined in 1933 by … and computational study of 1-phenylpyrrole and 1-(4-…
Number of citations: 28 www.sciencedirect.com
DA SHIRLEY, BH GROSS… - The Journal of Organic …, 1955 - ACS Publications
Metalation of 1-phenylpyrrole with about three moles of n-butyllithium to one of thepyrrole … This compound would arise from dimetalation of 1-phenylpyrrole in the 2-and2'-positions …
Number of citations: 92 pubs.acs.org
F Faigl, B Mátravölgyi, S Deák, T Holczbauer… - Tetrahedron, 2012 - Elsevier
… of these brominations with organometallic (eg, bromine/lithium exchange or metalation) reactions provided a novel regioflexible route to new multifunctionalised 1-phenylpyrrole …
Number of citations: 13 www.sciencedirect.com
F Faigl, B Mátravölgyi, Á Szöllősy, M Czugler… - Chirality, 2012 - Wiley Online Library
… ongoing project on the chemistry of atropisomeric 1-phenylpyrrole derivatives, our aim is to … both attached to the rotationally restricted 1-phenylpyrrole backbone. Therefore, these amino …
Number of citations: 23 onlinelibrary.wiley.com
B Proppe, M Merchán… - The Journal of Physical …, 2000 - ACS Publications
… The present investigation has been focused on the 1-phenylpyrrole (PHPY) system, archetype of this class of compounds, which shows dual fluorescence in polar solvents. Compared …
Number of citations: 59 pubs.acs.org
AFLOM Santos, MAVR da Silva - The Journal of Chemical Thermodynamics, 2010 - Elsevier
The standard molar enthalpies of formation, in the crystalline phase, of three halogenated 1-phenylpyrrole derivatives, namely 1-(4-fluorophenyl)pyrrole, 1-(4-chlorophenyl)pyrrole, and …
Number of citations: 17 www.sciencedirect.com
MAV Ribeiro da Silva… - The Journal of Physical …, 2010 - ACS Publications
… positions of pyrrole and 1-phenylpyrrole is illustrated in Figure 4… 1-phenylpyrrole by two methyl groups, to yield, respectively, the 2,5-dimethylpyrrole and the 2,5-dimethyl-1-phenylpyrrole…
Number of citations: 15 pubs.acs.org
K Okuyama, Y Numata, S Odawara… - The Journal of chemical …, 1998 - pubs.aip.org
… On the other hand, it was discovered that 1-phenylpyrrole in the S1 state also had a twisted … the electronic excitation caused 1-phenylpyrrole to be rigid to twist. 1-Phenylpyrrole and its …
Number of citations: 55 pubs.aip.org
G Morelli, ML Stein - Journal of Medicinal Chemistry, 1959 - ACS Publications
… They are basic ethers derived from 1-phenylpyrrole; this substance thus became interesting, … and amides of an acid derivedfrom 1-phenylpyrrole. Moreover, we had available a new …
Number of citations: 7 pubs.acs.org
C Alemán, VM Domingo, L Juliá - The Journal of Physical …, 2001 - ACS Publications
… and torsional potential of 1-phenylpyrrole, 2,5-dimethyl-1-phenylpyrrole, 3,4-bis(methylsulfanyl)-1-phenylpyrrole, and 3,4-bis(methylsulfanyl)-2,5-dimethyl-1-phenylpyrrole. Both the …
Number of citations: 18 pubs.acs.org

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